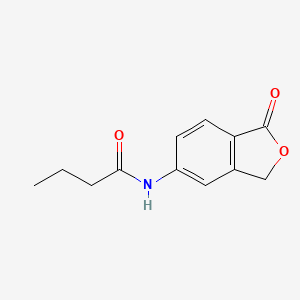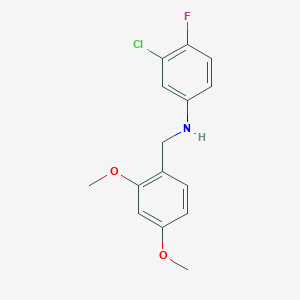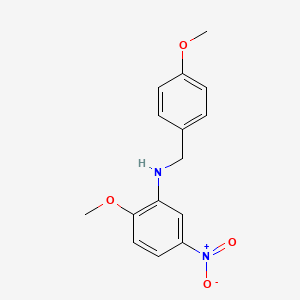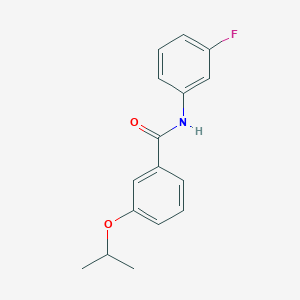
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. BDA-410 has been shown to have promising anti-tumor activity in preclinical studies, and is currently undergoing further investigation for its potential clinical use.
Mécanisme D'action
The mechanism of action of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. The compound has also been shown to inhibit the activity of the STAT3 pathway, which is involved in tumor cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. This compound has also been shown to reduce the expression of several key proteins that are involved in cancer cell growth and survival, including cyclin D1, Bcl-2, and survivin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its potent anti-tumor activity, which has been demonstrated in several preclinical studies. The compound has also been shown to enhance the efficacy of other anti-cancer agents, which may have clinical implications for combination therapy. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. One area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another area of research is the identification of biomarkers that may predict the response of cancer cells to this compound treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with methyl acrylate to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-aminoacetophenone to form the final product, this compound. The synthesis of this compound has been reported in several publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity in a variety of cancer cell lines and animal models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-11(14)13-9-4-5-10-8(6-9)7-16-12(10)15/h4-6H,2-3,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVESEMFYBGISTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)



![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)